3-{4-[(Oxan-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(Oxan-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole is a hybrid compound consisting of an isothiazole and piperazine moiety. This compound is part of a broader class of heterocyclic compounds, which are known for their significant pharmacological activities. The structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(Oxan-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole typically involves a multi-step procedure. One common method involves the reaction of 3-chloro-1,2-benzothiazole with piperazine in the presence of a suitable solvent such as tert-butyl alcohol. The reaction is carried out at elevated temperatures, around 120°C, for several hours . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions would be optimized for scalability, including the use of automated systems for monitoring and controlling the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(Oxan-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
3-{4-[(Oxan-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-{4-[(Oxan-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole involves its interaction with dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, which is why it is being studied as a potential antipsychotic agent . The molecular targets include the D2 dopamine receptor and the 5-HT2A serotonin receptor, both of which play crucial roles in the regulation of mood and behavior.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Lacks the oxan-4-yl moiety but shares the core structure.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Contains a piperazine moiety but has a different heterocyclic core.
Uniqueness
The presence of the oxan-4-yl moiety in 3-{4-[(Oxan-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole adds unique steric and electronic properties that can influence its biological activity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C17H23N3OS |
---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
3-[4-(oxan-4-ylmethyl)piperazin-1-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C17H23N3OS/c1-2-4-16-15(3-1)17(18-22-16)20-9-7-19(8-10-20)13-14-5-11-21-12-6-14/h1-4,14H,5-13H2 |
InChI Key |
LVNAOZMTROVXRB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.